2-Amino-3-methyl-1-morpholin-4-yl-pentan-1-one
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Overview
Description
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a ketone or an aldehyde.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Methylation: A methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one: This compound is a stereoisomer with similar structural features but different spatial arrangement.
2-Methyl-1-(morpholin-4-yl)pentan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
2,2-Diethyl-4-methyl-1-(morpholin-4-yl)pentan-1-one: Contains additional ethyl groups, altering its steric and electronic properties.
Uniqueness
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific chiral configuration and the presence of both an amino group and a morpholine ring
Properties
CAS No. |
1379448-59-5 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-3-8(2)9(11)10(13)12-4-6-14-7-5-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
InChI Key |
LDQFIFFNZXKTIU-YGPZHTELSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N1CCOCC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCOCC1)N |
Origin of Product |
United States |
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